7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a molecular formula of C11H14N4O2S. This compound is part of the purine family, which is known for its significant biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . The mercapto group is introduced by reacting the intermediate with sodium hydrosulfide in ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding reduced forms.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkyl or aryl-substituted purine derivatives.
Scientific Research Applications
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, a well-known bronchodilator used in the treatment of respiratory diseases.
Caffeine: 1,3,7-Trimethylxanthine, a stimulant commonly found in coffee and tea.
Xanthine: A purine base found in most human body tissues and fluids as well as other organisms.
Uniqueness
7-(Cyclopropylmethyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, such as the cyclopropylmethyl and mercapto groups, which confer distinct chemical and biological properties compared to other purine derivatives .
Properties
Molecular Formula |
C11H14N4O2S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
7-(cyclopropylmethyl)-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2S/c1-13-8-7(9(16)14(2)11(13)17)15(10(18)12-8)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,12,18) |
InChI Key |
HFVIHTQZNWZYQZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S)CC3CC3 |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3CC3 |
Origin of Product |
United States |
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